(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione

Catalog No.
S524714
CAS No.
143086-29-7
M.F
C20H21N3O3
M. Wt
351.406
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triaza...

CAS Number

143086-29-7

Product Name

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione

IUPAC Name

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione

Molecular Formula

C20H21N3O3

Molecular Weight

351.406

InChI

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1

InChI Key

RCTQPWJZZZLMBI-RPHUSYQJSA-N

SMILES

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C

solubility

Soluble in DMSO

Synonyms

Cycloechinulin

The exact mass of the compound Cycloechinulin is 351.1583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Drug Delivery

One of the most prominent research applications of Cyclodextrin lies in drug delivery. Due to its unique structure, Cyclodextrin can form inclusion complexes with various drug molecules []. This encapsulation process offers several advantages:

  • Increased Solubility: Many drugs have poor water solubility, limiting their bioavailability. Cyclodextrin can enhance a drug's solubility by forming a complex, making it more readily absorbed by the body [].
  • Improved Stability: Cyclodextrin can protect encapsulated drugs from degradation caused by light, heat, or other environmental factors [].
  • Reduced Toxicity: Certain drugs can cause side effects due to irritation of tissues. Cyclodextrin can mask these effects by encapsulating the drug and delivering it to its target site more effectively [].

Environmental Remediation

Cyclodextrin's ability to form inclusion complexes makes it a potential tool for environmental remediation. Research suggests its use in:

  • Pollutant Removal: Cyclodextrin can be used to remove various pollutants from water, including pesticides, herbicides, and industrial waste products [].
  • Soil Decontamination: Studies show promise for using Cyclodextrin to remove contaminants from soil, facilitating its remediation [].

Food Science Applications

The properties of Cyclodextrin offer interesting possibilities in the food science field:

  • Flavor Encapsulation: Cyclodextrin can encapsulate flavor molecules, allowing for controlled release and improved taste profiles in food products [].
  • Food Additive Delivery: Essential vitamins, minerals, or other additives can be encapsulated with Cyclodextrin for targeted delivery within food items [].

Other Research Applications

Beyond the areas mentioned above, Cyclodextrin finds applications in various other scientific research fields:

  • Cosmetics: Cyclodextrin can be used to improve the stability and delivery of active ingredients in cosmetic products [].
  • Textile Industry: Research explores the use of Cyclodextrin for finishing textiles, imparting properties like wrinkle resistance or flame retardancy [].

The compound (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione is a complex organic molecule characterized by its unique tetracyclic structure and multiple functional groups. It features three nitrogen atoms integrated into its framework, contributing to its chemical reactivity and potential biological activity. The presence of methoxy and dione functionalities suggests that this compound might participate in various

The specific mechanism by which cycloechinulin exerts its insecticidal effect remains unclear. Further research is needed to elucidate its mode of action against target pests [].

  • As with many research chemicals, cycloechinulin should be handled with caution due to its unknown toxicological profile.
  • Specific data on its safety hazards is not available in scientific literature. It's advisable to follow standard laboratory safety protocols when working with this compound.

The chemical behavior of this compound can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The methoxy group can act as a leaving group in nucleophilic substitution reactions.
  • Electrophilic Addition: The double bonds in the hexane structure may undergo electrophilic addition with suitable reagents.
  • Oxidation-Reduction Reactions: The presence of dione groups allows for potential oxidation-reduction reactions, which are crucial in metabolic pathways.

These reactions can be catalyzed by enzymes or occur under acidic or basic conditions depending on the surrounding environment

Preliminary studies suggest that compounds with similar structural features may exhibit significant biological activities, including:

  • Antimicrobial Properties: Many nitrogen-containing compounds have been shown to possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Certain tetracyclic structures are known for their ability to inhibit cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition: The unique structure may allow it to interact with specific enzymes, potentially leading to therapeutic applications .

The synthesis of such complex organic compounds typically involves multiple steps:

  • Formation of the Tetracyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The methoxy and dione groups can be introduced via methylation and oxidation reactions respectively.
  • Purification and Characterization: Techniques such as chromatography and spectroscopy (NMR, IR) are essential for purifying and confirming the structure of the synthesized compound.

Specific synthetic routes may vary depending on the availability of starting materials and desired yield .

The potential applications of this compound include:

  • Pharmaceutical Development: Given its possible biological activities, it could serve as a lead compound in drug discovery for treating infections or cancer.
  • Agricultural Chemistry: Its antimicrobial properties may be explored in developing new agrochemicals.
  • Material Science: The unique structural properties could also find applications in creating novel materials with specific functionalities .

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity Studies: These studies help determine how effectively the compound interacts with target proteins or enzymes.
  • In Vitro and In Vivo Testing: Biological assays can assess the efficacy and safety profile of the compound in living organisms.
  • Structure-Activity Relationship Analysis: This involves modifying the compound's structure to optimize its biological activity while minimizing toxicity .

Several compounds share structural similarities with (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist for mGluR5
Benzodiazepine derivativesContains fused benzene ringsAnxiolytic effects
Indole derivativesContains an indole ringAnticancer properties

These compounds highlight the diversity within nitrogen-containing heterocycles and their respective biological activities. The unique combination of tricyclic structures and functional groups in (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione distinguishes it from other similar compounds by potentially offering novel therapeutic avenues .

Cycloechinulin was first isolated in the early 1990s from the sclerotia of Aspergillus ochraceus (NRRL 3519), a fungus known for producing bioactive secondary metabolites. The compound was identified through chromatographic methods, including Sephadex LH-20 and reversed-phase HPLC, followed by spectroscopic characterization. Subsequent studies confirmed its role as a diketopiperazine (DKP) with insecticidal properties against lepidopteran pests.

Key researchers involved in its isolation included F.S. de Guzman, J.B. Gloer, and D.T. Wicklow, who recognized its potential as a natural pesticide. The discovery highlighted A. ochraceus as a rich source of DKPs, a class of cyclic dipeptides with diverse biological activities.

Taxonomic Distribution in Aspergillus Species

Cycloechinulin is primarily associated with A. ochraceus, a species in Aspergillus section Ochracei. While other Aspergillus species, such as A. novofumigatus, may produce structurally related compounds (e.g., ent-cycloechinulin), these differ in biosynthetic pathways and stereochemistry.

The compound’s presence serves as a chemotaxonomic marker in polyphasic taxonomy, aiding in distinguishing A. ochraceus from closely related species.

Classification as a Diketopiperazine Fungal Metabolite

Cycloechinulin belongs to the diketopiperazine (DKP) family, characterized by a six-membered ring formed by condensation of two amino acids. Its structure includes:

  • Core: A triazatetracyclic system with three nitrogen atoms.
  • Substituents: A methoxy group at position 16 and methyl groups at positions 6 and 11.
  • Stereochemistry: A (2Z,6S) configuration, confirmed by crystallographic studies.
Structural FeatureDescription
Molecular FormulaC₂₀H₂₁N₃O₃
Molecular Weight351.4 g/mol
SMILESCC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
InChI KeyRCTQPWJZZZLMBI-RPHUSYQJSA-N

Scientific and Agricultural Significance

Cycloechinulin exhibits insecticidal activity against Helicoverpa zea (corn earworm), reducing larval weight gain by 33% at 100 ppm dietary concentration. This makes it a candidate for biopesticide development, particularly in integrated pest management strategies.

Scientifically, it is used as a secondary metabolite standard in polyphasic taxonomy, helping to resolve Aspergillus species complexes. Its biosynthesis involves tryptophan and alanine condensation, offering insights into fungal metabolic pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Exact Mass

351.1583

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1. de Guzman, F.S., and Gloer, J.B. New diketopiperazine metabolites from the sclerotia of Aspergillus ochraceus. J. Nat. Prod. 55(7), 931-939 (1992).

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